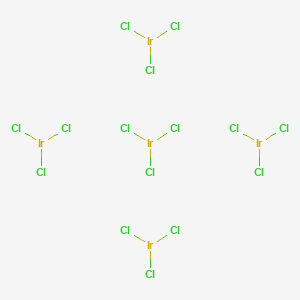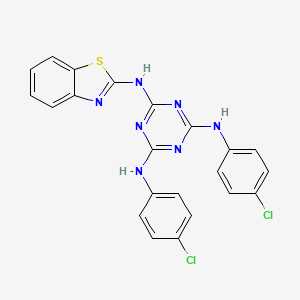
3-Bromo-2-isopropoxy-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-2-イソプロポキシ-5-ニトロピリジンは、分子式がC8H9BrN2O3の有機化合物です。これはピリジン(窒素原子を1つ含む6員環芳香族環)の誘導体です。この化合物は、ピリジン環の3位に臭素原子、2位にイソプロポキシ基、5位にニトロ基が存在することを特徴としています。これはさまざまな化学反応で使用されており、科学研究に用途があります。
2. 製法
合成経路と反応条件
3-ブロモ-2-イソプロポキシ-5-ニトロピリジンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、ジクロロメタンなどの溶媒の存在下で、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を用いて、2-イソプロポキシ-5-ニトロピリジンを臭素化することです。この反応は通常、室温またはわずかに高温で行われ、完全な臭素化が確保されます。
別の方法は、濃硫酸と硝酸の混合物を使用して、3-ブロモ-2-イソプロポキシピリジンをニトロ化することです。この反応は低温で行われ、ニトロ化プロセスを制御し、過剰なニトロ化を防ぎます。
工業的製法
3-ブロモ-2-イソプロポキシ-5-ニトロピリジンの工業的生産には、大規模な臭素化とニトロ化プロセスが含まれる場合があります。これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器と自動システムを使用して、一貫した製品品質を確保します。溶媒、触媒、反応条件の選択は、廃棄物と環境への影響を最小限に抑えるために慎重に制御されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxy-5-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-5-nitropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the nitration of 3-bromo-2-isopropoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is conducted at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
化学反応の分析
反応の種類
3-ブロモ-2-イソプロポキシ-5-ニトロピリジンは、次のようなさまざまな化学反応を起こします。
置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤と置換できます。
還元反応: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用するか、塩化スズ(II)などの化学的還元剤を使用して、アミノ基に還元できます。
酸化反応: イソプロポキシ基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、カルボニル基に酸化できます。
一般的な試薬と条件
置換: 求核剤(例:アミン、チオール)、溶媒(例:エタノール、ジメチルホルムアミド)、触媒(例:パラジウム、銅)。
還元: 水素ガス、パラジウム触媒、塩化スズ(II)、溶媒(例:エタノール、酢酸)。
酸化: 過マンガン酸カリウム、三酸化クロム、溶媒(例:アセトン、ジクロロメタン)。
生成される主な生成物
置換: 使用された求核剤に応じて、さまざまな置換ピリジン。
還元: 3-ブロモ-2-イソプロポキシ-5-アミノピリジン。
酸化: 3-ブロモ-2-オキソプロピル-5-ニトロピリジン。
4. 科学研究への応用
3-ブロモ-2-イソプロポキシ-5-ニトロピリジンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。それはしばしば、鈴木・宮浦カップリングなどのクロスカップリング反応において、炭素-炭素結合を形成するために使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性を調査しています。それは、生物活性化合物の合成の前駆体として役立ちます。
医学: 創薬開発におけるその潜在的な用途を検討しています。その誘導体は、特定の生物学的標的の阻害剤またはモジュレーターとして作用する可能性があります。
工業: 特殊化学品や材料の製造に使用されます。それは、染料、顔料、農薬の合成における貴重な中間体です。
科学的研究の応用
3-Bromo-2-isopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is often employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may act as inhibitors or modulators of specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is a valuable intermediate in the synthesis of dyes, pigments, and agrochemicals.
作用機序
3-ブロモ-2-イソプロポキシ-5-ニトロピリジンの作用機序は、その特定の用途によって異なります。化学反応では、それはさまざまな変換を受けることができる反応性中間体として機能します。生物系では、その作用機序は、酵素や受容体などの特定の分子標的との相互作用を含む可能性があります。ニトロ基はレドックス反応に関与することができ、臭素原子は置換反応を促進することができます。
類似化合物との比較
類似化合物
3-ブロモ-5-ニトロピリジン: 同様の構造ですが、イソプロポキシ基がありません。
2-ブロモ-5-ニトロピリジン: 同様の構造ですが、臭素原子が2位にあります。
3-ブロモ-2-ヒドロキシ-5-ニトロピリジン: 同様の構造ですが、イソプロポキシ基の代わりにヒドロキシ基があります。
2-アミノ-5-ブロモ-3-ニトロピリジン: 同様の構造ですが、イソプロポキシ基の代わりにアミノ基があります。
独自性
3-ブロモ-2-イソプロポキシ-5-ニトロピリジンは、ピリジン環にイソプロポキシ基とニトロ基の両方が存在することでユニークです。この官能基の組み合わせは、独特の化学反応性と潜在的な生物活性を付与し、研究や業界におけるさまざまな用途にとって価値のある化合物となっています。
特性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
3-bromo-5-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3 |
InChIキー |
YFBUZHWKODDJEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B12450703.png)

![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)

![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)

